![molecular formula C12H21N3O3 B14209469 2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol CAS No. 845825-58-3](/img/structure/B14209469.png)
2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol is a complex organic compound characterized by the presence of oxazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol typically involves multicomponent reactions and cyclization reactions. One common method includes the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one . Another approach involves a four-component reaction between acetyl or benzoyl chloride, potassium thiocyanate, acetylenedicarboxylates, and 2-mercaptopyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and cyclization reactions can be scaled up for industrial applications, ensuring high yields and purity.
化学反応の分析
Types of Reactions
2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazine derivatives, while reduction could produce simpler amine compounds.
科学的研究の応用
2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol has several scientific research applications:
作用機序
The mechanism of action of 2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol involves its interaction with molecular targets and pathways. The compound’s oxazine rings can participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes. Specific molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with nucleophilic sites in biological molecules .
類似化合物との比較
Similar Compounds
5,6-Dihydro-4H-1,3-oxazine: A simpler oxazine derivative with similar chemical properties.
Imidazole-containing compounds: Share some structural similarities and exhibit a broad range of biological activities.
Uniqueness
2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol is unique due to its complex structure, which includes multiple oxazine rings
特性
CAS番号 |
845825-58-3 |
|---|---|
分子式 |
C12H21N3O3 |
分子量 |
255.31 g/mol |
IUPAC名 |
2-[bis(5,6-dihydro-4H-1,3-oxazin-2-ylmethyl)amino]ethanol |
InChI |
InChI=1S/C12H21N3O3/c16-6-5-15(9-11-13-3-1-7-17-11)10-12-14-4-2-8-18-12/h16H,1-10H2 |
InChIキー |
JGAZVLBHHHHJKY-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(OC1)CN(CCO)CC2=NCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide](/img/structure/B14209391.png)
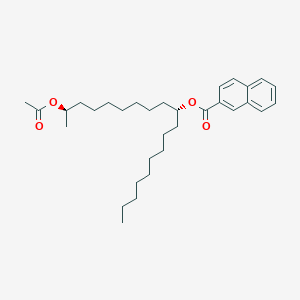
![3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14209405.png)
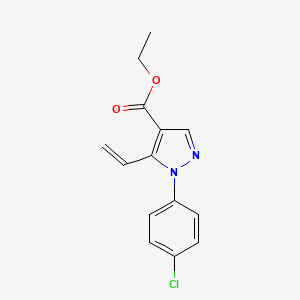
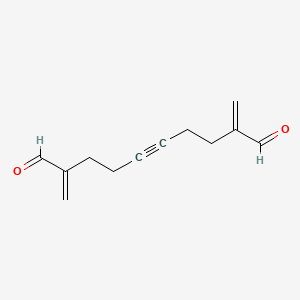

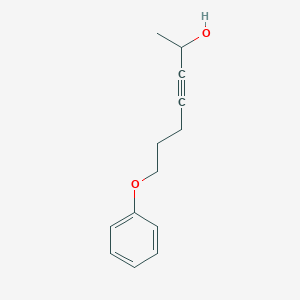
![N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide](/img/structure/B14209430.png)
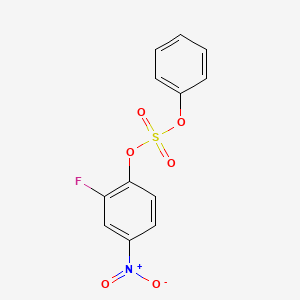
![(Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol](/img/structure/B14209451.png)
![4-Chloro-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14209456.png)
![1-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209462.png)
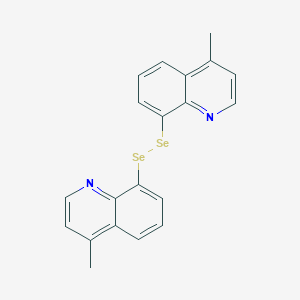
![tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14209481.png)
